molecular formula C7H4F4S B2808801 2-Fluoro-4-(trifluoromethyl)benzenethiol CAS No. 124962-91-0

2-Fluoro-4-(trifluoromethyl)benzenethiol

Cat. No.: B2808801
CAS No.: 124962-91-0
M. Wt: 196.16
InChI Key: MYXZRAOPQRBHCU-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)benzenethiol is an organosulfur compound with the molecular formula C7H4F4S It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzene ring, along with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(trifluoromethyl)benzenethiol typically involves the introduction of fluorine and trifluoromethyl groups onto a benzene ring followed by the addition of a thiol group. One common method involves the reaction of 2-fluoro-4-(trifluoromethyl)benzene with thiolating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the thiolation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride and alkyl halides are often employed.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(trifluoromethyl)benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)benzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and other biomolecules, potentially affecting their function. The fluorine and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzenethiol
  • 4-Fluorothiophenol
  • 2-Amino-4-(trifluoromethyl)benzenethiol

Uniqueness

2-Fluoro-4-(trifluoromethyl)benzenethiol is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzene ring, which can significantly influence its chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-fluoro-4-(trifluoromethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4S/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXZRAOPQRBHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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